Ethyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate
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Overview
Description
Ethyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate is a complex organic compound with a unique structure that includes aromatic rings, tertiary amine groups, and a phosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with phenylphosphinic acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phosphine oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
Ethyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Benzophenone, 4-(dimethylamino)-: Similar structure with a benzophenone core.
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: Contains similar aromatic and dimethylamino groups
Uniqueness
Ethyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate is unique due to its phosphinate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-[[anilino(phenyl)methyl]-ethoxyphosphoryl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N2O2P/c1-4-27-28(26,22-17-15-21(16-18-22)25(2)3)23(19-11-7-5-8-12-19)24-20-13-9-6-10-14-20/h5-18,23-24H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRNFUSLAQHCEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CC=CC=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N2O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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